molecular formula C14H21N3O4 B2911876 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1969288-58-1

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2911876
CAS No.: 1969288-58-1
M. Wt: 295.339
InChI Key: XHRWSENJCJSWPC-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-methylpyrazol-4-yl substituent at the 4-position of the pyrrolidine ring. The racemic (rac) designation indicates a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers, which may influence its physicochemical properties and biological activity. This compound is structurally analogous to intermediates used in medicinal chemistry for protease inhibition or as building blocks in peptide mimetics .

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-10(11(8-17)12(18)19)9-5-15-16(4)6-9/h5-6,10-11H,7-8H2,1-4H3,(H,18,19)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRWSENJCJSWPC-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the 1-Methyl-1H-pyrazol-4-yl Group: This step often involves coupling reactions using reagents like pyrazole derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Boc-Protected Pyrrolidines with Aromatic Substituents
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 1-Methyl-1H-pyrazol-4-yl Likely C14H21N3O4* ~305 (estimated) Pyrazole’s electron-rich aromatic system enhances π-π stacking potential; Boc group aids solubility in organic solvents.
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(ureido)methyl analogue 1,3-Benzodioxol-5-yl C22H22F3N3O5 466 Benzodioxol group increases hydrophobicity; ureido substituent adds hydrogen-bonding capacity. FTIR shows strong carbonyl (1675 cm<sup>-1</sup>) and aromatic (1504 cm<sup>-1</sup>) signals .
(3R,4S)-rel-1-Boc-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid Pyridin-4-yl C15H20N2O4 292.33 Pyridine’s basic nitrogen may improve aqueous solubility; weaker aromaticity compared to pyrazole.
(3R,4S)-1-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid 2-Cyanophenyl C17H20N2O4 316.36 Cyano group’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~3-4).
Piperidine vs. Pyrrolidine Core
  • (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):
    • Piperidine’s six-membered ring confers greater conformational flexibility than pyrrolidine.
    • Molecular weight: 305.37 g/mol; phenyl substituent enhances lipophilicity (logP ~2.5) .
Salt Forms and Protecting Groups
  • rac-(3R,4S)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 2044705-72-6):
    • Benzyl group instead of Boc reduces steric bulk but increases susceptibility to oxidation.
    • Dihydrochloride salt improves aqueous solubility (Molecular weight: 358.26 g/mol) .

Key Research Findings

Substituent Effects on Solubility :

  • Pyridine- and pyrazole-containing analogues exhibit higher aqueous solubility than purely aromatic (e.g., phenyl) derivatives due to hydrogen-bonding capabilities .
  • Dihydrochloride salts (e.g., ) show enhanced crystallinity and solubility in polar solvents.

Electronic and Steric Influences: The 2-cyanophenyl substituent () lowers the carboxylic acid’s pKa by ~1 unit compared to the target compound, favoring ionization at physiological pH. Boc protection in the target compound improves stability during synthetic steps relative to benzyl-protected analogues .

Biological Relevance :

  • Pyrazole-containing compounds are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • Piperidine derivatives (e.g., ) may exhibit better membrane permeability than pyrrolidines due to reduced ring strain.

Biological Activity

The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1969288-58-1, is a pyrrolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O4, with a molecular weight of 295.33 g/mol. The chemical structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyrazole moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Boiling Point469.1 ± 45.0 °C (predicted)
Density1.29 ± 0.1 g/cm³ (predicted)
pKa4.26 ± 0.40 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : By modulating the activity of inflammatory mediators.
  • Antimicrobial effects : Potentially inhibiting the growth of various pathogens.
  • Cytotoxicity against cancer cells : Indicating possible applications in cancer therapy.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of pyrrolidine compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may similarly affect inflammatory pathways.
  • Antimicrobial Studies : In vitro assays indicated that the compound exhibited activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Cytotoxicity Assays : Research involving human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismHepatic
ExcretionRenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.